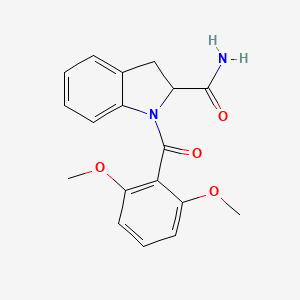

1-(2,6-二甲氧基苯甲酰)吲哚啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives, such as “1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide”, have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 in indole derivatives gives these compounds unique inhibitory properties . This moiety forms hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Indole derivatives can be synthesized according to the seven positions available for accommodation of different substitutions . Several indoleamide analogues have been rationally designed, synthesized, and evaluated for their antitubercular and antitumor activities .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives have been investigated for their effect of carboxamide moiety at positions 2 and 3 . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .科学研究应用

分子药理学和结合亲和力

Gillner 等人 (1993) 的研究探讨了各种与吲哚并[3,2-b]咔唑相关的化合物与大鼠肝脏中 2,3,7,8-四氯二苯并-对-二恶英的特定结合位点的相互作用。这项研究重点研究了不同取代基对吲哚并[3,2-b]咔唑的影响,揭示了相关化合物的分子药理学和结合亲和力的见解,可能包括 1-(2,6-二甲氧基苯甲酰)吲哚啉-2-甲酰胺 (Gillner 等人,1993)。

聚合物合成

More 等人 (2010) 研究了含有侧基十五烷基链的聚酰胺的合成和表征。这项研究与理解吲哚啉衍生物在聚合物化学中的更广泛应用有关,其中可能包括 1-(2,6-二甲氧基苯甲酰)吲哚啉-2-甲酰胺的聚合物的合成和功能化 (More、Pasale 和 Wadgaonkar,2010)。

化学转化

Ukhin 等人 (2015) 展示了 3-(2-氨基苯基氨基)-5,5-二甲基-2-环己烯-1-酮的新级联转化,展示了可能适用于 1-(2,6-二甲氧基苯甲酰)吲哚啉-2-甲酰胺 (Ukhin 等人,2015) 的多样化化学反应性和潜在转化。

细胞毒活性

Deady 等人 (2003) 关于苯并[b][1,6]萘啶的甲酰胺衍生物的合成和细胞毒活性的研究可能提供对相关吲哚啉甲酰胺可能生物活性的见解 (Deady 等人,2003)。

合成化学和杂环形成

Nunewar 等人 (2021) 讨论了铑 (III) 催化的吲哚和碘鎓卡宾之间的化学多样化环化反应,这与理解可能涉及 1-(2,6-二甲氧基苯甲酰)吲哚啉-2-甲酰胺 (Nunewar 等人,2021) 的合成途径有关。

作用机制

Target of Action

The primary target of 1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . This transporter plays a crucial role in the growth of Mycobacterium tuberculosis .

Mode of Action

1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide interacts with MmpL3, inhibiting its function . This interaction results in the growth inhibition of Mycobacterium tuberculosis .

Biochemical Pathways

It is known that the compound’s interaction with mmpl3 disrupts the normal functioning of mycobacterium tuberculosis, leading to its growth inhibition .

Pharmacokinetics

Similar indoline-2-carboxamides have demonstrated excellent pharmacokinetic properties .

Result of Action

The result of the action of 1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide is the growth inhibition of Mycobacterium tuberculosis . This compound exhibits high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity .

Action Environment

Similar compounds have been shown to be effective in both stage 1 and stage 2 models of human african trypanosomiasis (hat), suggesting that they can function effectively in different biological environments .

未来方向

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs .

属性

IUPAC Name |

1-(2,6-dimethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-14-8-5-9-15(24-2)16(14)18(22)20-12-7-4-3-6-11(12)10-13(20)17(19)21/h3-9,13H,10H2,1-2H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFIQMAIRBCHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)

![2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2535132.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)

![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B2535143.png)

![4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2535148.png)